REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:7][CH2:6][C:5](=[O:8])[CH2:4][CH2:3]1.[CH2:9]([N:11]([C:14]1[CH:21]=[CH:20][C:17]([CH:18]=O)=[CH:16][CH:15]=1)[CH2:12][CH3:13])[CH3:10].[OH-].[Na+]>CO>[CH2:9]([N:11]([C:14]1[CH:21]=[CH:20][C:17]([CH:18]=[C:6]2[CH2:7][N:2]([CH3:1])[CH2:3][C:4](=[CH:18][C:17]3[CH:20]=[CH:21][C:14]([N:11]([CH2:9][CH3:10])[CH2:12][CH3:13])=[CH:15][CH:16]=3)[C:5]2=[O:8])=[CH:16][CH:15]=1)[CH2:12][CH3:13])[CH3:10] |f:2.3|
|
Name
|
|
Quantity
|
17.7 mmol
|
Type
|
reactant
|
Smiles
|
CN1CCC(CC1)=O
|
Name
|
|
Quantity
|
6.26 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)C1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
with stirring by means of a magnetic stirrer
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The contents of the flask equipped with a reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
were heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for about one hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
FILTRATION
|
Details
|
the deposited organge-colored crystalline product was collected by filtration
|
Type
|
WASH
|
Details
|
thoroughly washed with methanol
|
Type
|
CUSTOM
|
Details
|
Then, it was purified by recrystallization from benzene/chloroform
|
Name
|
|
Type
|
|
Smiles
|
C(C)N(CC)C1=CC=C(C=C2C(C(CN(C2)C)=CC2=CC=C(C=C2)N(CC)CC)=O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |